6-Phenylphthalazine
Overview
Description
6-Phenylphthalazine is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are bicyclic compounds consisting of a benzene ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylphthalazine can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form phthalazine dicarboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of phthalazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Phthalazine derivatives with reduced functional groups.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
6-Phenylphthalazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic and photophysical properties.
Biology: The compound is investigated for its potential as an antimicrobial agent. Phthalazine derivatives have shown activity against various bacterial and fungal strains.
Medicine: this compound derivatives are explored for their potential as anticancer agents. Some derivatives exhibit cytotoxic activity against cancer cell lines.
Industry: The compound is used in the synthesis of dyes and pigments. Its derivatives are also employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-Phenylphthalazine and its derivatives varies depending on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some phthalazine derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Phthalazine: The parent compound without the phenyl group.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms in the ring system.
Quinazoline: A compound with a similar bicyclic structure but with nitrogen atoms in different positions.
Uniqueness of 6-Phenylphthalazine: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential for forming various derivatives with diverse biological and industrial applications.
Properties
IUPAC Name |
6-phenylphthalazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-9-15-16-10-14(13)8-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALUFRZBYPBQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CN=NC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506647 | |
Record name | 6-Phenylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78032-09-4 | |
Record name | 6-Phenylphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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